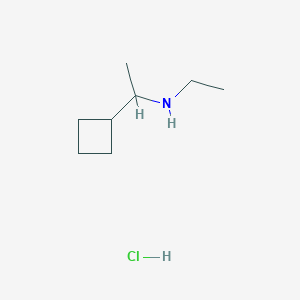

(1-Cyclobutylethyl)(ethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Cyclobutylethyl)(ethyl)amine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It has a molecular weight of 163.7 g/mol . This compound is used for pharmaceutical testing .

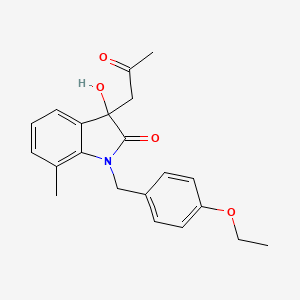

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group, an ethyl group, and an amine group (NH2), along with a hydrochloride group . The exact structure can be represented by the SMILES notation: CCNC(C1CCC1)C.Cl .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions . They can also react with acid chlorides to form amides .Physical and Chemical Properties Analysis

Amines have distinct physical and chemical properties. They have boiling points that are comparable to those of alcohols of similar molecular weight . The boiling point of amines is influenced by the extent of hydrogen bonding, which is stronger in primary and secondary amines than in tertiary amines . Amines are also known for their characteristic smell .Aplicaciones Científicas De Investigación

Biochemical Interactions and Applications

Amines and amine-related compounds play significant roles in various biochemical processes. Research highlights the importance of amines in surface waters, including their sources, concentrations, fate, and potential toxicity. These compounds, due to their reactive nature, are crucial in environmental chemistry and may also act as precursors in the formation of other compounds like nitrosamines and nitramines, which are significant in environmental health studies (Poste, Grung, & Wright, 2014).

Medical and Pharmaceutical Research

In medical research, the metabolic pathways and transformations of amines are of great interest. For example, studies on the metabolic fate of certain antidepressants reveal how amines undergo various metabolic transformations, forming different metabolites with distinct pharmacological activities (Breyer‐Pfaff, 2004). This kind of research is vital for understanding drug metabolism and designing new therapeutic agents.

Agricultural Applications

In agriculture, amines are utilized in the synthesis and application of growth regulators and other compounds that affect plant physiology. For example, 1-methylcyclopropene, a compound structurally related to cyclobutyl-ethyl amines, has been extensively studied for its role in inhibiting ethylene action and thus prolonging the freshness of fruits and vegetables (Blankenship & Dole, 2003).

Environmental and Analytical Chemistry

The role of amines in environmental chemistry, particularly in the formation and fate of chemical warfare agent degradation products, has been a subject of extensive research. This research is crucial for understanding environmental contamination and developing decontamination strategies (Munro et al., 1999).

Material Science and Engineering

Amines are also fundamental in material science, particularly in surface chemistry and the development of materials with specific properties. Research has shown the effectiveness of organic solvents, including amines, in removing drugs and other compounds from biological specimens, highlighting their importance in toxicological studies (Siek, 1978).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-cyclobutyl-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-9-7(2)8-5-4-6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTRAHDZRSSIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)

![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2436724.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)